molecular formula C9H17N3 B15204063 3-Butyl-5-isopropyl-1H-1,2,4-triazole

3-Butyl-5-isopropyl-1H-1,2,4-triazole

Katalognummer: B15204063
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: KEKKQVPRPUBQHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-5-isopropyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with butyl and isopropyl groups. Triazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-isopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butyl-5-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Butyl-5-isopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Butyl-5-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Butyl-5-isopropyl-1H-1,2,4-triazole is unique due to the presence of both butyl and isopropyl groups, which can enhance its biological activity and specificity. This dual substitution can lead to improved binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C9H17N3

Molekulargewicht

167.25 g/mol

IUPAC-Name

5-butyl-3-propan-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C9H17N3/c1-4-5-6-8-10-9(7(2)3)12-11-8/h7H,4-6H2,1-3H3,(H,10,11,12)

InChI-Schlüssel

KEKKQVPRPUBQHM-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NC(=NN1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.